4-Acetoxydipropyltryptamine
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Overview
Description
Preparation Methods
The synthesis of 4-Aco-dpt typically involves the acetylation of 4-Hydroxy-N,N-dipropyltryptamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester
Chemical Reactions Analysis
4-Aco-dpt undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert 4-Aco-dpt into its corresponding N-oxide derivative.
Reduction: Reduction reactions can potentially convert 4-Aco-dpt back to its parent compound, 4-Hydroxy-N,N-dipropyltryptamine.
Substitution: The acetoxy group in 4-Aco-dpt can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of tryptamines.
Biology: Research has focused on its interactions with serotonin receptors, particularly the 5-HT2A receptor.
Medicine: Although not widely used in clinical settings, 4-Aco-dpt has been investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Its use in industry is limited due to its psychoactive properties and legal status.
Mechanism of Action
The mechanism of action of 4-Aco-dpt involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, similar to other psychedelic tryptamines . This interaction leads to altered perceptions and cognitive effects. The exact molecular pathways involved are not fully understood, but it is known to modulate serotonin signaling .
Comparison with Similar Compounds
4-Aco-dpt is often compared to other tryptamines such as:
4-AcO-DMT: Known for its strong psychedelic effects and shorter duration of action.
4-HO-DPT: The parent compound of 4-Aco-dpt, known for its similar psychoactive properties but with a different pharmacokinetic profile.
4-HO-DiPT: Another tryptamine with unique visual and cognitive effects.
What sets 4-Aco-dpt apart is its specific ester functional group, which influences its pharmacokinetics and overall effect profile. Unlike some of its analogs, 4-Aco-dpt has not been as extensively studied, making it a compound of interest for future research .
Properties
CAS No. |
1445751-75-6 |
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Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[3-[2-(dipropylamino)ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C18H26N2O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21/h6-8,13,19H,4-5,9-12H2,1-3H3 |
InChI Key |
KRUGABVNKKKCJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C |
Origin of Product |
United States |
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